

Technical Support Center: Addressing Potential Immunogenicity of Tofersen in Long-Term Studies

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Compound of Interest		
Compound Name:	Tofersen	
Cat. No.:	B15588228	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential immunogenicity of **Tofersen**, an antisense oligonucleotide (ASO) therapy for superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment with **Tofersen**?

A1: Clinical studies have shown a notable incidence of ADAs in patients treated with **Tofersen**. In the VALOR and open-label extension studies, the percentage of patients who tested positive for anti-**Tofersen** antibodies ranged from 26.4% to 51.4%.[1] The majority of these ADA responses were found to be persistent.[1]

Q2: What are the observed ADA titers in patients treated with **Tofersen**?

A2: In clinical trials, the measured anti-**Tofersen** antibody titers have ranged from 25 to 1,600. [1]

Q3: Do anti-**Tofersen** antibodies impact the drug's effectiveness?







A3: Based on the available clinical trial data, there has been no observed correlation between the presence or levels of anti-**Tofersen** ADAs and the clinical efficacy of the treatment.[1] While ADAs were found to decrease the plasma clearance of **Tofersen**, this did not translate to a discernible impact on clinical outcomes.[1]

Q4: Is there a correlation between the development of ADAs and adverse events with **Tofersen** treatment?

A4: The current data from clinical trials do not indicate a correlation between the presence of anti-**Tofersen** antibodies and the occurrence of adverse events.[1] Serious neurologic adverse events, such as myelitis and radiculitis, have been reported in patients treated with **Tofersen**; however, a direct link to ADA status has not been established.

Q5: How are anti-**Tofersen** antibodies detected?

A5: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect binding antibodies against **Tofersen** in serum samples.[1] This is a tiered approach that includes screening, confirmation, and titer determination for positive samples.[1]

Q6: What is the approach for assessing neutralizing antibodies (NAbs) against **Tofersen**?

A6: In the initial regulatory submissions for **Tofersen**, neutralizing antibodies were not evaluated.[1] Developing a NAb assay for an intracellularly acting ASO like **Tofersen** is complex. A cell-based assay that measures the ability of ADAs to reverse the biological activity of **Tofersen** (i.e., the reduction of SOD1 protein) would be the most biologically relevant approach. Such an assay would require a cell line that expresses SOD1 and a method to deliver **Tofersen** into the cells, after which the impact of patient serum containing potential NAbs on SOD1 protein levels would be quantified.

Quantitative Data Summary

Table 1: Incidence and Characteristics of Anti-Tofersen Antibodies in Clinical Trials



Clinical Study	Percentage of ADA- Positive Patients	ADA Titer Range	Persistence of ADA Response
Study 233AS101 Part C	26.4%	25 - 1,600	Majority of responses were persistent
Study 233AS102	51.4%	25 - 1,600	Majority of responses were persistent

Data sourced from FDA review documents for Tofersen.[1]

Experimental Protocols

Protocol 1: General Methodology for Anti-Tofersen ADA ELISA (Bridging Format)

This protocol is a generalized representation based on standard industry practices for ASO ADA assays, as a detailed proprietary protocol for the specific **Tofersen** assay is not publicly available.

1. Principle: A bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.

2. Materials:

- · High-binding 96-well microplates
- Biotinylated Tofersen
- Digoxigenin (or other hapten)-labeled Tofersen
- Streptavidin-horseradish peroxidase (HRP) conjugate
- Anti-digoxigenin-HRP conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- Positive and negative control serum samples

3. Procedure:



- Coating: Coat microplate wells with streptavidin and incubate.
- Wash: Wash plates to remove unbound streptavidin.
- Capture: Add biotinylated Tofersen to the wells and incubate to allow binding to the streptavidin.
- Wash: Wash plates to remove unbound biotinylated **Tofersen**.
- Sample Incubation: Add patient serum samples, positive controls, and negative controls to the wells. Incubate to allow ADAs to bind to the captured biotinylated **Tofersen**.
- Wash: Wash plates to remove unbound serum components.
- Detection: Add a mixture of digoxigenin-labeled **Tofersen** and anti-digoxigenin-HRP conjugate. Incubate to allow the formation of a "bridge" where the ADA binds to both the biotinylated and digoxigenin-labeled **Tofersen**.
- Wash: Wash plates to remove unbound detection reagents.
- Substrate Addition: Add TMB substrate and incubate in the dark for color development.
- Stop Reaction: Add stop solution to quench the reaction.
- Read Plate: Measure the optical density at 450 nm using a microplate reader.

4. Data Analysis:

- A cut-point is established based on the signal from a panel of drug-naïve serum samples.
- Samples with a signal above the cut-point are considered screen-positive and are further analyzed in a confirmatory assay.
- In the confirmatory assay, samples are pre-incubated with an excess of unlabeled Tofersen.
 A significant reduction in the signal confirms the presence of specific anti-Tofersen antibodies.
- Confirmed positive samples are then serially diluted to determine the ADA titer.

Protocol 2: Conceptual Framework for a Cell-Based Tofersen Neutralizing Antibody (NAb) Assay

This is a conceptual protocol as a specific validated NAb assay for **Tofersen** is not publicly available.

- 1. Principle: This assay would measure the ability of antibodies in a patient's serum to inhibit the **Tofersen**-mediated reduction of its target, SOD1 protein, in a cellular context.
- 2. Materials:



- A human cell line that endogenously expresses a detectable level of SOD1 protein (e.g., HEK293 cells).
- · Cell culture medium and supplements.
- Tofersen.
- A transfection reagent or another method to facilitate ASO uptake into the cells.
- Patient serum samples, positive NAb control, and negative control serum.
- · Lysis buffer.
- Reagents for quantifying SOD1 protein (e.g., an anti-SOD1 ELISA kit or reagents for Western blotting).
- Reagents for a cell viability assay (e.g., MTS or resazurin).

3. Procedure:

- Cell Plating: Seed the SOD1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Sample Preparation: Dilute patient serum samples and controls in cell culture medium.
- **Tofersen**-Antibody Incubation: Pre-incubate a fixed, sub-maximal concentration of **Tofersen** with the diluted serum samples to allow antibodies to bind to the ASO.
- Cell Treatment: Add the **Tofersen**-antibody complexes to the cells, along with a suitable transfection reagent if required. Include controls with **Tofersen** alone and cells alone.
- Incubation: Incubate the cells for a period sufficient for **Tofersen** to be taken up and mediate SOD1 mRNA knockdown, leading to a reduction in SOD1 protein (e.g., 48-72 hours).
- Cell Lysis: Lyse the cells to release the intracellular proteins.
- SOD1 Quantification: Quantify the amount of SOD1 protein in the cell lysates using a validated method like ELISA or Western blot.
- Cell Viability Assessment: Concurrently, assess cell viability to ensure that the observed effects are not due to cytotoxicity.

4. Data Analysis:

- Calculate the percentage of SOD1 reduction for each sample relative to the untreated cells.
- A neutralizing antibody response is detected if a patient serum sample significantly inhibits the **Tofersen**-mediated reduction of SOD1 protein compared to the negative control serum.
- A cut-point for neutralization is established based on the response of drug-naïve serum samples.

Troubleshooting Guides

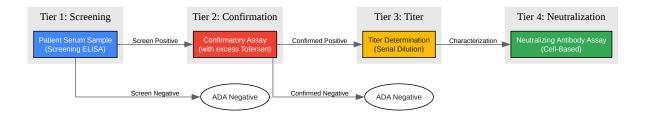


Table 2: Troubleshooting for Anti-Tofersen ADA ELISA

Issue	Potential Cause(s)	Recommended Solution(s)
High Background	- Insufficient washing- Reagent contamination- High concentration of detection reagents- Ineffective blocking	- Increase the number and vigor of wash steps Use fresh, filtered buffers Titrate detection reagents to optimal concentrations Optimize blocking buffer composition and incubation time.
No or Weak Signal	- Incorrect reagent concentrations- Inactive enzyme conjugate- Improper incubation times or temperatures- Degraded Tofersen conjugates	- Verify all reagent dilutions Use a new vial of HRP conjugate Ensure adherence to protocol-specified incubation parameters Use freshly prepared or properly stored drug conjugates.
High Variability between Replicates	- Pipetting errors- Inconsistent washing- Edge effects in the microplate	- Use calibrated pipettes and ensure proper technique Use an automated plate washer if available Avoid using the outer wells of the plate or ensure even temperature distribution during incubations.
False Positives in Screening Assay	- Pre-existing cross-reactive antibodies- Non-specific binding	- Confirm specificity using the confirmatory assay with excess unlabeled Tofersen Increase the stringency of the assay buffer (e.g., higher salt concentration).

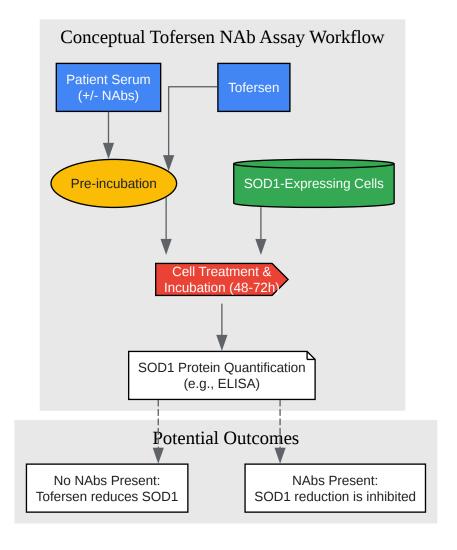
Visualizations





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Caption: Tiered approach for anti-drug antibody (ADA) testing.





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Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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